(S)-2-Amino-3-(azepan-1-yl)propanoic acid
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Overview
Description
2-amino-3-(azepan-1-yl)propanoic acid is a compound with the molecular formula C9H18N2O2 It is a derivative of propanoic acid, featuring an amino group and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(azepan-1-yl)propanoic acid typically involves the reaction of azepane with a suitable precursor of propanoic acid. One common method includes the use of azepane and 2-bromo-3-aminopropanoic acid under basic conditions to facilitate the substitution reaction. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C .
Industrial Production Methods
Industrial production of 2-amino-3-(azepan-1-yl)propanoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography would be employed to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(azepan-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino acids.
Scientific Research Applications
2-amino-3-(azepan-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-3-(azepan-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The azepane ring provides structural rigidity, which can affect the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
- 3-(azepan-1-yl)propanoic acid
- 2-amino-3-(piperidin-1-yl)propanoic acid
- 2-amino-3-(morpholin-1-yl)propanoic acid
Uniqueness
2-amino-3-(azepan-1-yl)propanoic acid is unique due to the presence of the azepane ring, which imparts distinct chemical and physical properties compared to other similar compounds. This structural feature can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H18N2O2 |
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Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-amino-3-(azepan-1-yl)propanoic acid |
InChI |
InChI=1S/C9H18N2O2/c10-8(9(12)13)7-11-5-3-1-2-4-6-11/h8H,1-7,10H2,(H,12,13) |
InChI Key |
PYERJERQQZNAFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CC(C(=O)O)N |
Origin of Product |
United States |
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